3-((Dimethylamino)methylene)-2-oxo-1-pentanoyl-5-indolinecarbaldehyde
Description
Properties
CAS No. |
68641-01-0 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-2-oxo-1-pentanoylindole-5-carbaldehyde |
InChI |
InChI=1S/C17H20N2O3/c1-4-5-6-16(21)19-15-8-7-12(11-20)9-13(15)14(17(19)22)10-18(2)3/h7-11H,4-6H2,1-3H3/b14-10- |
InChI Key |
LQKILBMAOMOWGL-UVTDQMKNSA-N |
Isomeric SMILES |
CCCCC(=O)N1C2=C(C=C(C=C2)C=O)/C(=C/N(C)C)/C1=O |
Canonical SMILES |
CCCCC(=O)N1C2=C(C=C(C=C2)C=O)C(=CN(C)C)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indoline-5-carbaldehyde Core
The indoline-5-carbaldehyde scaffold is typically prepared via a Vilsmeier-Haack reaction , a classical method for formylation of aromatic amines or related heterocycles.
Step 1: Preparation of Vilsmeier Reagent
Anhydrous dimethylformamide (DMF) is reacted with phosphorus oxychloride (POCl3) at low temperature (0–5 °C) to generate the Vilsmeier reagent. The reaction is stirred for 30–40 minutes to ensure complete formation.Step 2: Formylation of 2-methylaniline Derivatives
The 2-methylaniline compound (substituted aniline derivatives) is dissolved in anhydrous DMF, and the Vilsmeier reagent is added dropwise at 0–5 °C. The mixture is then stirred at room temperature for 1–2 hours, followed by refluxing at 80–90 °C for 5–8 hours to complete the formylation, yielding the 3-indolecarbaldehyde intermediate.Step 3: Workup
After reaction completion, the mixture is cooled, neutralized with saturated sodium carbonate solution to pH 8–9, and the solid product is filtered, dried, and recrystallized to purify the indole-3-carbaldehyde derivative.
This method is versatile and allows for various substitutions on the indole ring by changing the starting aniline derivative, enabling the synthesis of a range of indole-3-carbaldehydes with different substituents (e.g., methyl, chloro, hydroxy groups).
Introduction of the Dimethylaminomethylene Group
The dimethylaminomethylene moiety at the 3-position is introduced via reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) or related reagents.
The indoline-5-carbaldehyde intermediate is treated with DMFDMA under reflux conditions in ethanol or an appropriate solvent. This reaction forms the dimethylaminomethylene substituent through a condensation mechanism, converting the aldehyde group into a dimethylaminomethylene functionality.
Reaction conditions typically involve refluxing for 1–6 hours, depending on the substrate and desired conversion. Excess DMFDMA can be used to drive the reaction to completion.
Acylation to Introduce the Pentanoyl Group
The 1-pentanoyl substituent is introduced by acylation of the indoline nitrogen.
This step involves reacting the indoline intermediate bearing the dimethylaminomethylene group with pentanoyl chloride or a pentanoyl anhydride under basic conditions (e.g., in the presence of a base like triethylamine) to form the 1-pentanoyl derivative.
The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature to control the acylation and avoid side reactions.
After completion, the reaction mixture is quenched, and the product is purified by recrystallization or chromatography.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack Formylation | DMF + POCl3, 0–5 °C, then reflux 80–90 °C | Indoline-5-carbaldehyde | pH adjustment and recrystallization |
| 2 | Dimethylaminomethylene Introduction | DMFDMA, reflux in ethanol, 1–6 h | 3-(Dimethylaminomethylene)-indoline-5-carbaldehyde | Excess DMFDMA drives reaction |
| 3 | Acylation | Pentanoyl chloride, base, inert solvent | 3-((Dimethylamino)methylene)-2-oxo-1-pentanoyl-5-indolinecarbaldehyde | Controlled temperature, purification |
Research Findings and Optimization Notes
The Vilsmeier-Haack reaction is highly efficient for formylation of substituted anilines to indole-3-carbaldehydes, with yields typically above 70% when optimized.
The molar ratio of 2-methylaniline to Vilsmeier reagent is critical; ratios between 1:10 to 1:40 have been reported to optimize yield and purity.
The dimethylaminomethylene introduction via DMFDMA is a mild and selective method, avoiding harsher conditions that could degrade sensitive functional groups.
Acylation conditions must be carefully controlled to prevent over-acylation or side reactions; low temperature and stoichiometric control of reagents are essential.
Spectroscopic methods such as 1H NMR, 13C NMR, and IR are routinely used to confirm the structure at each stage, with characteristic signals for aldehyde, dimethylaminomethylene, and acyl groups.
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydrazine, hydroxylamine, and phenylhydrazine are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and material science.
Scientific Research Applications
3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments for textile applications.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methylene)-2-oxo-1-pentanoylindoline-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other dimethylaminomethylene-substituted heterocycles, such as imidazolidine-2,4-dione derivatives reported in the literature. Below is a detailed comparison based on synthesis, spectral data, and substituent effects:
Table 1: Comparative Analysis of Key Analogous Compounds
Key Findings:
Structural Analogies: Both 19a and 19b feature a dimethylaminomethylene group attached to an imidazolidine-2,4-dione core, while the target compound replaces this core with an indoline scaffold.
Synthetic Yields: The yields for 19a (47.7%) and 19b (52.4%) suggest moderate synthetic efficiency under reported conditions. The lower yield for 19a may reflect steric or electronic challenges introduced by the bulkier trifluoromethyl substituent. For the target indolinecarbaldehyde derivative, synthetic routes would likely require optimization due to the complexity of its pentanoyl and aldehyde groups.
Spectroscopic Data :
- The ESI-MS data for 19a and 19b ([M+H]+ = 277.1 and 227.1, respectively) align with their molecular weights, confirming successful synthesis. The absence of analogous data for the target compound limits direct comparison, but its higher molecular weight (estimated >300 g/mol) would likely result in a distinct mass spectral profile.
Substituent Effects: The electron-withdrawing trifluoromethyl group in 19a may enhance electrophilic reactivity at the carbonyl groups, whereas the fluorine in 19b could influence hydrogen-bonding interactions.
Limitations of Comparison:
- Pharmacokinetic or mechanistic data (e.g., enzyme inhibition, solubility) are unavailable for the target compound, limiting functional comparisons.
Biological Activity
3-((Dimethylamino)methylene)-2-oxo-1-pentanoyl-5-indolinecarbaldehyde, also known by its chemical structure C17H20N2O3, is a compound of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C17H20N2O3
- Molecular Weight : 300.36 g/mol
- Structural Features : The compound features a dimethylamino group, an indoline moiety, and a carbonyl functional group, contributing to its biological reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Interaction : The structural components allow for interaction with various receptors, which may mediate its effects on cellular signaling pathways.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
1. Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested on various cancer cell lines. The results indicated significant cytotoxicity, with IC50 values suggesting effective concentration levels for inducing apoptosis through caspase activation pathways.
2. Antimicrobial Properties
Another investigation evaluated the compound's antimicrobial effects against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound inhibited bacterial growth at micromolar concentrations, indicating potential as a novel antimicrobial agent.
3. Neuroprotective Effects
Research focusing on neuroprotection revealed that the compound could mitigate oxidative stress-induced damage in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
